molecular formula C11H14N2O2 B8478501 2-(Hydroxyimino)-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 57816-95-2

2-(Hydroxyimino)-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B8478501
CAS No.: 57816-95-2
M. Wt: 206.24 g/mol
InChI Key: SGGRZOUTFZRJBZ-UHFFFAOYSA-N
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Description

2-(Hydroxyimino)-N-[2-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

57816-95-2

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-hydroxyimino-N-(2-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C11H14N2O2/c1-8(2)9-5-3-4-6-10(9)13-11(14)7-12-15/h3-8,15H,1-2H3,(H,13,14)

InChI Key

SGGRZOUTFZRJBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)C=NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a 2-1 round-bottomed flask are placed water (1000 ml), followed by chloral hydrate (49 g, 0.30 mol), anhydrous sodium sulfate (225 g), 2-isopropylaniline (50 g, 0.37 mol), concentrated hydrochloric acid (22 ml, 0.26 mol), hydroxylamine hydrochloride (57 g, 0.81 mol). The solution was boiled for 3 hr, cooled, quenched with water, and extracted with ethyl acetate. The extracts were dried over MgSO4, and evaporated. The residue was purified by elution from a silica gel column with hexane/EtOAc (7:3) to afford the product (26.7 g, 35%). 1H NMR (300 MHz, CDCl3) δ 8.28 (br, NH), 7.88 (dd, 1H), 7.82 (b, NOH), 7.63 (s, N═CH), 7.24 (m, 3H), 3.04 (m, 1H), 1.27 (d, 6H); ESI (+) MS m/e=207 (MH+), ESI (−) MS m/e=205 (MH−).
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
22 mL
Type
reactant
Reaction Step Four
Quantity
57 g
Type
reactant
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Six
Yield
35%

Synthesis routes and methods II

Procedure details

A mixture of 2-isopropylaniline (4.7 g, 35 mmol), Na2SO4 (30.0 g), concentrated hydrochloride (3 mL), chloral hydrate (6.5 g), hydroxylamine hydrochloride (8.00 g) in water (150 mL) was heated at 85° C. for 40 minutes. After cooling to room temperature, it was extracted with ethyl acetate. The extracts were dried over magnesium sulfate and evaporated to dryness. Flash chromatography on silica gel provided 4.357 g (54%) of the title compound as solid.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
54%

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